molecular formula C23H32O5 B1217916 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate CAS No. 2098-51-3

6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate

Cat. No.: B1217916
CAS No.: 2098-51-3
M. Wt: 388.5 g/mol
InChI Key: UIYVZBDIGKEIAK-XZUVIMIXSA-N
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Description

6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is a steroid ester, specifically a derivative of testosterone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate typically involves the acetylation of 6beta,17beta-Dihydroxyandrost-4-en-3-one. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 6beta and 17beta positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6beta,17beta-Diketone derivatives, while reduction can produce 6beta,17beta-Dihydroxy derivatives with different stereochemistry .

Scientific Research Applications

6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes such as CYP3A4 and CYP3A5, which mediate its metabolism. The compound’s effects are mediated through its conversion to active metabolites that interact with androgen receptors, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta,17beta-Dihydroxyandrost-4-en-3-one diacetate is unique due to its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties. Its selective interaction with enzymes and receptors makes it a valuable compound for research and therapeutic applications .

Properties

CAS No.

2098-51-3

Molecular Formula

C23H32O5

Molecular Weight

388.5 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-acetyloxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H32O5/c1-13(24)27-20-12-16-17-5-6-21(28-14(2)25)23(17,4)10-8-18(16)22(3)9-7-15(26)11-19(20)22/h11,16-18,20-21H,5-10,12H2,1-4H3/t16-,17-,18-,20+,21-,22+,23-/m0/s1

InChI Key

UIYVZBDIGKEIAK-XZUVIMIXSA-N

SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)OC(=O)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)OC(=O)C)C

Key on ui other cas no.

2098-51-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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